molecular formula C16H18 B13120300 6-Ethyl-1,2,3,4-tetrahydroanthracene

6-Ethyl-1,2,3,4-tetrahydroanthracene

Cat. No.: B13120300
M. Wt: 210.31 g/mol
InChI Key: UJCHBYVMSUWMAR-UHFFFAOYSA-N
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Description

6-Ethyl-1,2,3,4-tetrahydroanthracene is an organic compound with the molecular formula C16H18 It is a derivative of anthracene, characterized by the presence of an ethyl group at the 6th position and partial hydrogenation of the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of 6-ethyl-anthracene. The process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the anthracene ring without affecting the ethyl group.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroanthracene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-ethyl-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.

Major Products:

    Oxidation: 6-Ethyl-anthraquinone.

    Reduction: Fully saturated derivatives of this compound.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

6-Ethyl-1,2,3,4-tetrahydroanthracene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of hydrogen peroxide through the anthraquinone process.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroanthracene in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, contributing to its antibacterial and anticancer activities.

Comparison with Similar Compounds

    6-Ethyl-1,2,3,4-tetrahydroanthraquinone: A closely related compound with similar structural features but different oxidation states.

    2-Ethyl-5,6,7,8-tetrahydroanthraquinone: Another derivative with variations in the position of the ethyl group and degree of hydrogenation.

Uniqueness: 6-Ethyl-1,2,3,4-tetrahydroanthracene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

6-ethyl-1,2,3,4-tetrahydroanthracene

InChI

InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3

InChI Key

UJCHBYVMSUWMAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC3=C(CCCC3)C=C2C=C1

Origin of Product

United States

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